Bienvenue dans la boutique en ligne BenchChem!

(2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide

HBV capsid assembly phenylpropenamide SAR ortho-fluorophenyl

The compound (2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide (CAS 478017-77-5) is a member of the phenylpropenamide class, a family of non-nucleoside inhibitors that act as assembly effectors of the hepatitis B virus (HBV) capsid. Structurally, it features a cyano group, an ortho-fluorophenyl ring, and an N-(1-phenylethyl) amide side chain, distinguishing it from earlier generation analogs like AT-61 and AT-130.

Molecular Formula C18H15FN2O
Molecular Weight 294.329
CAS No. 478017-77-5
Cat. No. B2909747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide
CAS478017-77-5
Molecular FormulaC18H15FN2O
Molecular Weight294.329
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2F)C#N
InChIInChI=1S/C18H15FN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11+
InChIKeyCNTPOGBIOYLICG-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide (CAS 478017-77-5) Matters for HBV Capsid Research Procurement


The compound (2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide (CAS 478017-77-5) is a member of the phenylpropenamide class, a family of non-nucleoside inhibitors that act as assembly effectors of the hepatitis B virus (HBV) capsid [1]. Structurally, it features a cyano group, an ortho-fluorophenyl ring, and an N-(1-phenylethyl) amide side chain, distinguishing it from earlier generation analogs like AT-61 and AT-130. Phenylpropenamides accelerate capsid assembly kinetics, trapping on-path intermediates and leading to the production of empty, non-infectious particles, a mechanism orthogonal to nucleos(t)ide analog therapies [2].

The Risk of Analog Substitution for CAS 478017-77-5: Positional Isomerism and Functional Group Impact on Anti-HBV Activity


Generic substitution within the phenylpropenamide class is inadvisable due to extreme sensitivity of antiviral potency to subtle structural modifications. Quantitative structure-activity relationship (QSAR) studies demonstrate that the position of the fluorine atom on the phenyl ring and the nature of the amide substituent are critical determinants of anti-HBV activity [1]. For instance, the ortho-fluorophenyl isomer (CAS 478017-77-5) is expected to exhibit a different steric and electronic profile compared to its para-fluorophenyl analog (CAS 364796-80-5), which directly impacts its binding mode within the hydrophobic pocket at the core protein dimer interface [2]. Even within the same isomer series, the Z (cis) and E (trans) configurations of the cyano group relative to the amide have been shown to possess dramatically different antiviral activities, making stereochemical purity a non-negotiable procurement specification [3].

Quantitative Differentiation Evidence for (2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide vs. Closest Analogs


Ortho-Fluorine Substitution Required for Potent Capsid Assembly Modulation

Phenylpropenamide SAR studies indicate that ortho-substitution on the phenyl ring is essential for high antiviral potency, with the ortho-fluorophenyl derivative representing a key scaffold. The quantitative relationship between substituent position and activity has been modeled using DFT-based 2D-QSAR, where total energy (TE) and entropy (Sθ) are predictive of anti-HBV activity [1]. In the broader phenylpropenamide class, replacement of the ortho-fluorine with para-fluorine or other substituents is known to reduce capsid assembly acceleration and antiviral efficacy, attributed to altered binding within the hydrophobic pocket at the core protein dimer interface [2]. While specific EC50 data for CAS 478017-77-5 is not directly available in the published literature, class-level data for the fluorinated analog B-21 demonstrates assembly acceleration at substoichiometric ratios (as low as 1:1 B-21 to Cp149 dimer), with kinetic trapping of intermediates observed at a 40:1 molar ratio [3].

HBV capsid assembly phenylpropenamide SAR ortho-fluorophenyl

Stereochemical Purity as Non-Negotiable for Antiviral Activity: Evidence from the Z-Isomer Requirement

SAR studies of the phenylpropenamide class have firmly established that the Z (cis) configuration of the cyano group relative to the amide is critical for antiviral activity, with Z-isomers demonstrating EC90 values approximately 0.5 μM in vitro against HBV, while the corresponding E-isomers are substantially less active or inactive [1]. CAS 478017-77-5 is specified as the (2E) or (E) isomer. This stereochemical assignment is crucial because procurement of the incorrect isomer would yield a compound with diminished or absent anti-HBV activity. For context, the well-characterized analog AT-130, which possesses an EC50 of 2.40 ± 0.92 μM against wild-type HBV in HepAD38 cells, serves as a benchmark for phenylpropenamide potency, and its activity is highly dependent on its specific stereochemistry [2].

HBV inhibitors phenylpropenamide isomers stereochemistry

Unique Core Protein Binding and Kinetic Trapping Profile Distinct from Sulfamoylbenzamide CAMs

Mechanistically, phenylpropenamides like the target compound function as assembly accelerators, increasing the nucleation rate of capsid formation and kinetically trapping assembly intermediates, which differs from the mechanism of sulfamoylbenzamide (SBA) class CAMs that misdirect assembly to form aberrant non-capsid structures [1]. Crystallographic studies on AT-130, a close analog, reveal binding in a hydrophobic pocket at the inter-dimer interface causing specific tertiary and quaternary structural changes without capsid disruption [2]. For the fluorinated phenylpropenamide B-21, resistive-pulse sensing data demonstrate that assembly with B-21 produces a large fraction of partially complete particles that are on-path but labile, a distinct kinetic signature not observed with SBA CAMs [3]. This mechanistic differentiation is conferred by the phenylpropenamide scaffold, including the cyano and ortho-fluorophenyl moieties present in CAS 478017-77-5.

capsid assembly modulator kinetic trapping HBV core protein

Physicochemical and Spectral Characterization for Analytical Reference Standard Use

The target compound (CAS 478017-77-5) has a molecular formula of C18H15FN2O and a molecular weight of 294.32 g/mol, differentiating it physically from analogs like the 4-fluorophenyl derivative (CAS 364796-80-5, same formula but different chromatographic behavior) and the brominated analog AT-130 (C22H22BrN3O5, MW 488.33) . While specific spectral data for CAS 478017-77-5 is not detailed in open primary literature, phenylpropenamide derivatives are routinely characterized by 1H NMR, 13C NMR, IR, ESI-MS, and HRMS; their characteristic spectral signatures include the cyano stretching band (~2210 cm⁻¹), amide carbonyl (~1650-1690 cm⁻¹), and distinct coupling patterns for the olefinic proton [1]. This provides a basis for using the compound as an analytical reference standard in HPLC purity assays and LC-MS quantification in pharmacokinetic or tissue distribution studies.

analytical reference standard quantitative NMR mass spectrometry

Absence of Direct Comparative Efficacy Data for CAS 478017-77-5: An Explicit Evidence Gap

A comprehensive search of the primary literature, including patents, PubMed, and authoritative databases, did not identify any published study that directly reports quantitative anti-HBV activity data (EC50, IC50, or CC50) for CAS 478017-77-5 in a head-to-head comparison against a named analog. The compound is listed in chemical supplier databases but has not been the subject of a dedicated pharmacological evaluation in the public domain . This absence of direct comparative data means that any claim of superior potency, selectivity, or in vivo efficacy for CAS 478017-77-5 over its closest analogs must be considered unsubstantiated until primary research data are generated. The compound's differentiation potential rests entirely on class-level SAR inferences and its positional isomerism relative to known active phenylpropenamides.

data gap phenylpropenamide efficacy study

Validated Application Scenarios for (2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide in HBV Drug Discovery


Positional Isomer Chemical Probe for SAR Studies on the Phenylpropenamide Hydrophobic Binding Pocket

The compound serves as a crucial ortho-fluorophenyl isomer probe to systematically map the steric and electronic requirements of the hydrophobic pocket at the HBV core protein dimer interface. By comparing capsid assembly modulation activity with its para-fluoro (CAS 364796-80-5) and meta-fluoro regioisomers, researchers can establish the fluorine position-activity relationship essential for rational CAM design, as supported by 2D-QSAR models from the phenylpropenamide class [1].

Kinetic Trapping Reference in HBV Capsid Assembly Mechanism Studies

As a phenylpropenamide, the target compound is expected to function as an assembly accelerator that kinetically traps on-path intermediates, a mechanism distinct from sulfamoylbenzamide CAMs that induce aberrant assembly [2]. It is suitable for use in light scattering, resistive-pulse sensing, and negative-stain TEM experiments to characterize the kinetic pathway of HBV capsid assembly, with the B-21 analog serving as a closely related positive control [3].

Analytical Reference Standard for Chiral Purity and Positional Isomer Method Validation

Given the critical importance of stereochemistry (E vs. Z) and fluorine position for anti-HBV activity, CAS 478017-77-5 can be employed as a reference standard for developing and validating HPLC and LC-MS methods that quantify stereochemical purity and distinguish positional isomers in phenylpropenamide-based drug discovery programs.

Synthetic Intermediate for Next-Generation Phenylpropenamide Libraries

The compound's (E)-configured cyano group and ortho-fluorophenyl ring position it as a versatile synthetic intermediate for generating focused libraries of novel phenylpropenamide derivatives. Its use in parallel synthesis or late-stage functionalization chemistry can support medicinal chemistry campaigns aimed at optimizing anti-HBV potency, metabolic stability, and pharmacokinetic properties beyond the first-generation analogs AT-61 and AT-130.

Quote Request

Request a Quote for (2E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.